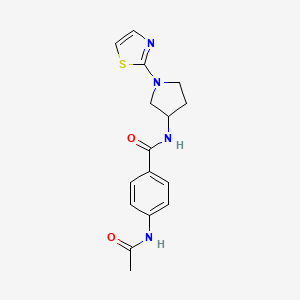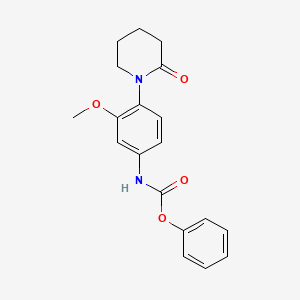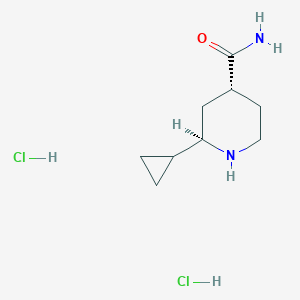
(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-Cyclopropylpiperidine-4-carboxamide;dihydrochloride, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been shown to have several beneficial effects on the central nervous system, including neuroprotection, analgesia, and antidepressant activity.
Wissenschaftliche Forschungsanwendungen
Enantiopure Compounds and Unnatural Amino Acids
- The use of similar compounds in the preparation of enantiopure trans-3-arylaziridine-2-carboxamides, which are further processed to produce enantiopure, unnatural D-α-amino acids. This process involves bacterial hydrolysis and nucleophilic ring-openings (Morán-Ramallal, Liz, & Gotor, 2010).
Synthesis and Antiviral Activity
- Research on the synthesis and antiviral activity of related thiazole C-nucleosides. This involves glycosyl cyanides reacting with hydrogen sulfide to form glycosylthiocarboxamides, which are precursors for various thiazole nucleosides with significant antiviral activity (Srivastava et al., 1977).
Herbicide Development
- A study on an N-(3-chloro-4-isopropylphenyl)carboxamide derivative for use as a selective herbicide. The derivative, related to the compound , shows potential for agricultural applications (Hoppenstand & Hsiao, 1988).
Antibiotic and Antimicrobial Agents
- The synthesis of 1-hydroxypiperazine dihydrochloride, used in the creation of new pyridone carboxylic acid antibacterial agents, highlights the potential of these compounds in developing potent antibacterial drugs (Uno et al., 1989).
Antitubercular Activity
- The development of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives for antitubercular activity, demonstrating the use of similar compounds in the fight against tuberculosis (Srinu et al., 2019).
Aminocarbonylation Reactions
- Piperidines with ester functionality, related to (2R,4R)-2-Cyclopropylpiperidine-4-carboxamide; dihydrochloride, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a process important in organic synthesis (Takács et al., 2014).
Anti-Cancer Research
- The preparation of rhodium(II) and platinum(II) complexes of diamine-substituted acridine-4-carboxamides, indicating the potential of similar compounds in developing multifunctional anti-cancer agents (Goodgame et al., 1990).
Synthesis of Spiro[cyclopropane-1,4′-oxazoline]s
- The preparation of spiro[cyclopropane-1,4′-oxazoline]s using carboxamides, a process that may have applications in pharmaceutical chemistry (Dalai et al., 2008).
Antituberculosis Agents
- The identification of indole-2-carboxamides as a promising class of antituberculosis agents, demonstrating the relevance of similar compounds in treating infectious diseases (Kondreddi et al., 2013).
Eigenschaften
IUPAC Name |
(2R,4R)-2-cyclopropylpiperidine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c10-9(12)7-3-4-11-8(5-7)6-1-2-6;;/h6-8,11H,1-5H2,(H2,10,12);2*1H/t7-,8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLIUJKCCRHSJH-RHJRFJOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CCN2)C(=O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@@H]1C(=O)N)C2CC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)

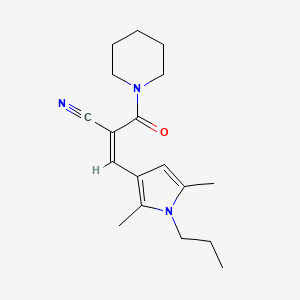
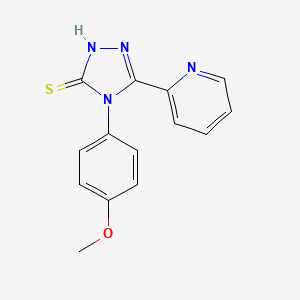
![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)
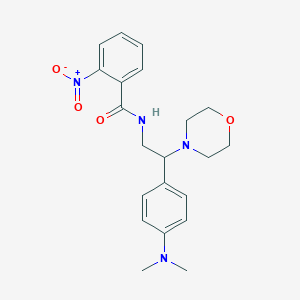
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2416592.png)
![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)
